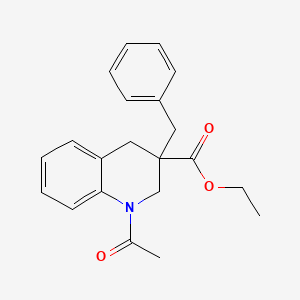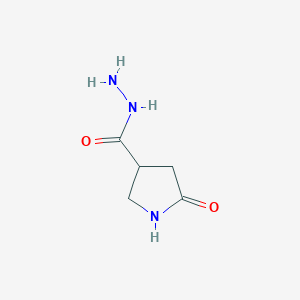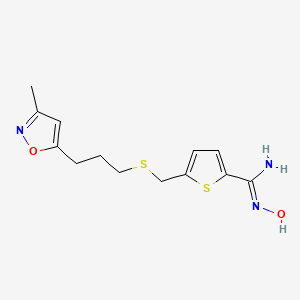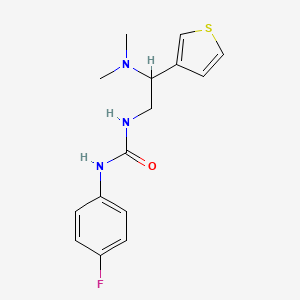![molecular formula C27H36N2O5 B1650105 N-(4-phenylbutan-2-yl)-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide CAS No. 1114620-49-3](/img/structure/B1650105.png)
N-(4-phenylbutan-2-yl)-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenylbutan-2-yl)-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a trimethoxybenzoyl group and an acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-phenylbutan-2-yl)-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the trimethoxybenzoyl group, and the final acetamide formation. Common reagents used in these steps include piperidine, trimethoxybenzoyl chloride, and acetic anhydride. Reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions: N-(4-phenylbutan-2-yl)-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzoyl group using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or benzoyl derivatives.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, N-(4-phenylbutan-2-yl)-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activity, receptor binding, and cellular uptake.
Medicine: In medicine, this compound has potential applications as a drug candidate. Its structure suggests it could interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(4-phenylbutan-2-yl)-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The trimethoxybenzoyl group may enhance its binding affinity, while the piperidine ring could facilitate its interaction with hydrophobic pockets in proteins.
類似化合物との比較
- N-(1-methyl-3-phenylpropyl)-3-phenylacrylamide
- N-(1-methyl-3-phenylpropyl)decanamide
Comparison: Compared to similar compounds, N-(4-phenylbutan-2-yl)-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide stands out due to the presence of the trimethoxybenzoyl group, which may confer unique chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding affinity, making it a more potent and versatile molecule for various applications.
特性
CAS番号 |
1114620-49-3 |
|---|---|
分子式 |
C27H36N2O5 |
分子量 |
468.6 |
IUPAC名 |
N-(4-phenylbutan-2-yl)-2-[1-(3,4,5-trimethoxybenzoyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C27H36N2O5/c1-19(10-11-20-8-6-5-7-9-20)28-25(30)16-21-12-14-29(15-13-21)27(31)22-17-23(32-2)26(34-4)24(18-22)33-3/h5-9,17-19,21H,10-16H2,1-4H3,(H,28,30) |
InChIキー |
QZQKMWCIQLDANC-UHFFFAOYSA-N |
SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
正規SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CC2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Propyl-3-{[3-(pyrrolidine-1-carbonyl)-1,2,3,4-tetrahydroisoquinolin-2-yl]methyl}imidazolidine-2,4-dione](/img/structure/B1650023.png)
![2-[methyl({[2-(piperidin-1-yl)phenyl]methyl})amino]-N-(3-sulfamoylphenyl)propanamide](/img/structure/B1650024.png)

![3-(3-Fluorophenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B1650027.png)
![3-(3-Methoxyphenyl)-7-piperazin-1-yltriazolo[4,5-d]pyrimidine](/img/structure/B1650028.png)

![3-Oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B1650033.png)


![1-[[1-(4-Chlorophenyl)tetrazol-5-yl]methyl]piperazine](/img/structure/B1650039.png)
![1-[[1-(3-Fluorophenyl)tetrazol-5-yl]methyl]piperazine](/img/structure/B1650040.png)
![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B1650041.png)


